4-Benzylpiperidine-4-carboxylic acid hydrochloride

Descripción general

Descripción

4-Benzylpiperidine-4-carboxylic acid hydrochloride is a biochemical used for proteomics research . It is a derivative of 4-Benzylpiperidine, which is a drug and research chemical used in scientific studies . It acts as a monoamine releasing agent with 20- to 48-fold selectivity for releasing dopamine versus serotonin .

Molecular Structure Analysis

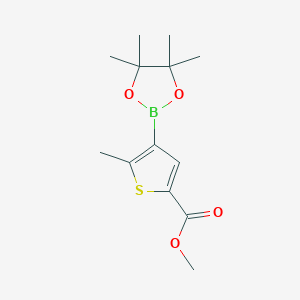

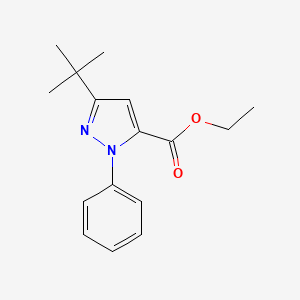

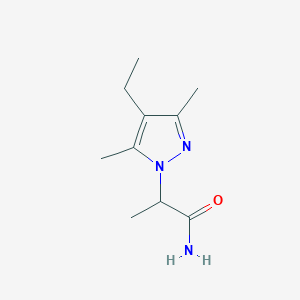

The molecular formula of this compound is C13H17NO2 . Its molecular weight is 219.28 g/mol . The SMILES representation is C1CNCCC1(CC2=CC=CC=C2)C(=O)O .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 219.28 g/mol and a molecular formula of C13H17NO2 .Aplicaciones Científicas De Investigación

Antioxidant, Antimicrobial, and Cytotoxic Activities

Natural carboxylic acids from plants have been studied for their biological activities. The structure of carboxylic acids influences their antioxidant, antimicrobial, and cytotoxic activities. For example, rosmarinic acid showed the highest antioxidant activity among studied compounds. Antimicrobial properties varied depending on the microbial strain and experimental conditions, with caffeic acid and cinnamic acid showing high antimicrobial activity. The presence of hydroxyl groups in these molecules influenced their cytotoxic potential, indicating that structural features play a critical role in their biological activities (Godlewska-Żyłkiewicz et al., 2020).

Biocatalyst Inhibition by Carboxylic Acids

Carboxylic acids are highlighted for their potential as biorenewable chemicals and their inhibitory effects on microbes, such as Escherichia coli and Saccharomyces cerevisiae. Understanding the mechanisms of inhibition can aid in engineering robust strains for industrial applications (Jarboe et al., 2013).

Degradation and Environmental Impact

Research on the degradation of certain compounds, like acetaminophen, by advanced oxidation processes (AOPs) contributes to our understanding of environmental impacts and potential treatment methods for contaminants. This indicates the relevance of studying the degradation behaviors and by-products of various carboxylic acids in environmental contexts (Qutob et al., 2022).

Liquid-Liquid Extraction of Carboxylic Acids

The review on solvent developments for liquid-liquid extraction (LLX) of carboxylic acids discusses the recovery of these compounds from diluted aqueous streams, indicating the importance of carboxylic acids in industrial processes and the need for efficient extraction methods (Sprakel & Schuur, 2019).

Mecanismo De Acción

Target of Action

4-Benzylpiperidine-4-carboxylic acid hydrochloride primarily targets the monoamine neurotransmitters in the brain. It has a high selectivity for releasing dopamine and norepinephrine, compared to serotonin .

Mode of Action

The compound acts as a monoamine releasing agent. It is most efficacious as a releaser of norepinephrine, with an EC50 of 109 nM for dopamine, 41.4 nM for norepinephrine, and 5246 nM for serotonin . This means that it is more effective at releasing norepinephrine than dopamine or serotonin.

Biochemical Pathways

The compound affects the monoaminergic pathways in the brain, particularly those involving dopamine and norepinephrine. By releasing these neurotransmitters, it can influence various physiological and psychological processes, including mood regulation, attention, and the body’s response to stress .

Pharmacokinetics

Given its molecular weight of 25574 , it is likely to have good bioavailability.

Result of Action

The release of dopamine and norepinephrine by this compound can lead to increased activity in the monoaminergic pathways. This can result in changes in mood, attention, and stress response .

Propiedades

IUPAC Name |

4-benzylpiperidine-4-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2.ClH/c15-12(16)13(6-8-14-9-7-13)10-11-4-2-1-3-5-11;/h1-5,14H,6-10H2,(H,15,16);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVLYONGTJHIFPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1(CC2=CC=CC=C2)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Azaspiro[3.5]nonan-5-one](/img/structure/B1439660.png)

![4-{[(1-Butyl-5-oxopyrrolidin-3-yl)carbonyl]amino}benzoic acid](/img/structure/B1439664.png)

![3-[(4-Bromophenyl)methyl]-5-chloro-1,2,4-thiadiazole](/img/structure/B1439669.png)

![4-[(2-thienylmethyl)amino]quinazolin-2(1H)-one](/img/structure/B1439674.png)